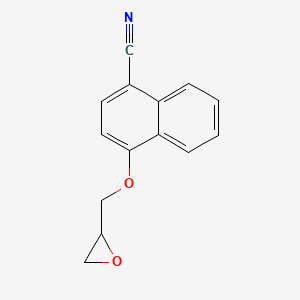
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile, also known as OMC, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. OMC is a naphthalene derivative that contains an epoxide group and a nitrile group. It is a white crystalline solid with a molecular formula of C14H9NO2 and a molecular weight of 223.23 g/mol.
作用机制
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile acts as a UV filter by absorbing UVB radiation and converting it into less harmful forms of energy. It absorbs UV radiation in the range of 280-320 nm, which is the range that causes sunburn and skin damage. This compound is also known to have antioxidant properties, which may further contribute to its photoprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is generally considered safe for use in sunscreen products. However, some studies have suggested that this compound may have endocrine-disrupting effects, particularly on the reproductive system. This compound has been shown to have estrogenic activity, which may interfere with the normal functioning of the endocrine system.
实验室实验的优点和局限性
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile is a relatively stable compound that is easy to synthesize and purify. It is also readily available and relatively inexpensive. However, this compound has some limitations in laboratory experiments. Its low solubility in water may limit its use in aqueous systems, and its potential endocrine-disrupting effects may raise concerns about its use in certain experiments.
未来方向
There are several future directions for research on 4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile. One area of research could focus on the development of new methods for synthesizing this compound that are more efficient and environmentally friendly. Another area of research could focus on the potential endocrine-disrupting effects of this compound and its impact on human health. Additionally, there is a need for further research on the photoprotective properties of this compound and its potential use in other applications, such as in the food and pharmaceutical industries.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound with potential applications in various fields. It is a widely used UV filter in sunscreen products due to its ability to absorb UVB radiation. This compound has been shown to have low toxicity but may have endocrine-disrupting effects. Further research is needed to explore the potential applications and limitations of this compound in various fields.
合成方法
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile can be synthesized through a multi-step process starting from 2-naphthol. The first step involves the conversion of 2-naphthol to 2-naphthyl methyl ketone, followed by the reaction with epichlorohydrin to form 1-(2-naphthyl)-2,3-epoxypropane. The final step involves the reaction of 1-(2-naphthyl)-2,3-epoxypropane with potassium cyanide to form this compound.
科学研究应用
4-(Oxiran-2-ylmethoxy)naphthalene-1-carbonitrile has been extensively studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of sunscreen formulations. This compound is a widely used UV filter in sunscreen products due to its ability to absorb UVB radiation. It has been shown to be effective in protecting the skin from sunburn and reducing the risk of skin cancer.
属性
IUPAC Name |
4-(oxiran-2-ylmethoxy)naphthalene-1-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11NO2/c15-7-10-5-6-14(17-9-11-8-16-11)13-4-2-1-3-12(10)13/h1-6,11H,8-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFVVCCXEOFFQNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COC2=CC=C(C3=CC=CC=C32)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

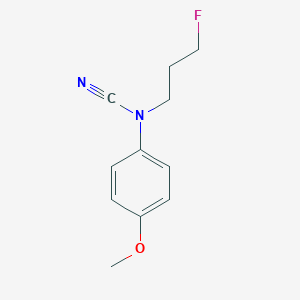
![1-[1-(Thiophen-3-yl)ethyl]piperazine](/img/structure/B2993894.png)
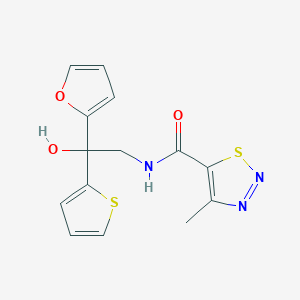
![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide](/img/structure/B2993898.png)
![7-(3-methylphenyl)-2-(methylthio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2993899.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2993901.png)


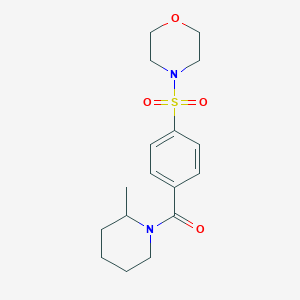
![methyl 5-((3-methyl-N-(m-tolyl)-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)methyl)furan-2-carboxylate](/img/structure/B2993907.png)
![Methyl 3-[(4-ethoxyphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2993908.png)
![(Z)-2-(2-fluorobenzylidene)-8-(pyridin-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2993909.png)
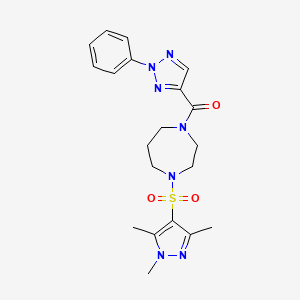
![N-Ethyl-N-[(4-fluorophenyl)-phenylmethyl]but-2-ynamide](/img/structure/B2993913.png)